6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate
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Overview
Description
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is an organic compound with the molecular formula C10H9NO6Cl. This compound is characterized by the presence of a chloro group, a formyl group, a methoxy group, and a nitro group attached to a phenyl acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate typically involves multi-step organic reactions. One common method includes the nitration of 6-chloro-2-methoxyphenol followed by formylation and acetylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids for formylation and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving safety protocols.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-4-carboxy-2-methoxy-3-nitrophenyl acetate.
Reduction: 6-Chloro-4-formyl-2-methoxy-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-formyl-2-methoxyphenyl acetate
- 6-Chloro-4-formyl-2-nitrophenyl acetate
- 6-Chloro-4-formyl-3-nitrophenyl acetate
Uniqueness
6-Chloro-4-formyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63055-09-4 |
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Molecular Formula |
C10H8ClNO6 |
Molecular Weight |
273.62 g/mol |
IUPAC Name |
(6-chloro-4-formyl-2-methoxy-3-nitrophenyl) acetate |
InChI |
InChI=1S/C10H8ClNO6/c1-5(14)18-9-7(11)3-6(4-13)8(12(15)16)10(9)17-2/h3-4H,1-2H3 |
InChI Key |
XILJIFFGRIBGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1OC)[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
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